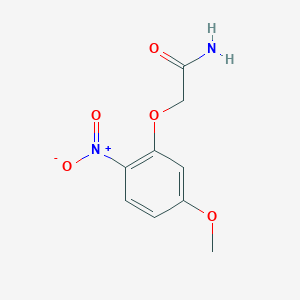
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound that features a tetrazole ring attached to a benzofuran structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzofuran moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction can be carried out under mild conditions and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tetrazole ring and benzofuran moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: Another tetrazole-containing compound with different structural features and applications.
1H-tetrazole-5-thiol derivatives: These compounds have a thiol group attached to the tetrazole ring and exhibit different chemical and biological properties.
Uniqueness
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the combination of the tetrazole ring and benzofuran moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C10H8N4O3 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H8N4O3/c15-10(16)8-4-17-9-3-6(1-2-7(8)9)14-5-11-12-13-14/h1-3,5,8H,4H2,(H,15,16) |
Clave InChI |
RBAUAJBGKJJKGD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)C=C(C=C2)N3C=NN=N3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1R,2S,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B8604125.png)
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B8604139.png)

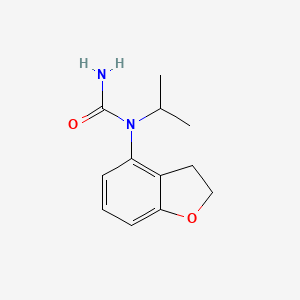
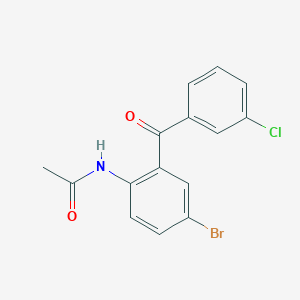


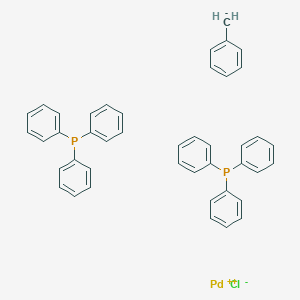

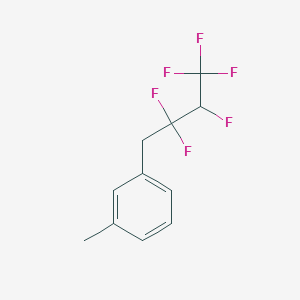
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl)]diphenol](/img/structure/B8604190.png)
